molecular formula C9H13BrN2O2 B1427924 ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1249644-53-8

ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B1427924
CAS No.: 1249644-53-8
M. Wt: 261.12 g/mol
InChI Key: CLUUHVDXYKMKKW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a bromo-substituted pyrazole ring attached to an ethyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.

    Medicine: It is a potential intermediate in the synthesis of drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazole derivatives are known to exhibit a wide range of biological activities .

Future Directions

The future research directions would depend on the specific applications of this compound. Given the wide range of activities exhibited by pyrazole derivatives, this compound could be explored for potential applications in medicinal chemistry, agriculture, or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-bromo-1H-pyrazole with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromo group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazole derivative, while oxidation might introduce a carbonyl group.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the ester group.

    Ethyl 2-bromo-2-methylpropanoate: Another ester with a bromo substituent, but without the pyrazole ring.

    1,4’-Bipyrazoles: Compounds containing two pyrazole rings, offering different reactivity and applications.

Uniqueness

Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its combination of a bromo-substituted pyrazole ring and an ethyl ester group. This structure provides a versatile platform for further chemical modifications and applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-(4-bromopyrazol-1-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-3-14-9(13)7(2)5-12-6-8(10)4-11-12/h4,6-7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUUHVDXYKMKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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